L2H2-6OTD intermediate-3

G-quadruplex Telomeric DNA Topology switching

Obtaining regioisomerically pure G-quadruplex ligands for telomerase research is challenging. L2H2-6OTD intermediate-3 solves this by providing orthogonal Boc/Cbz protection, enabling precise sequential deprotection for the asymmetric 3,3-L2H2-6OTD architecture. This ensures exclusive anti-parallel G4 topology induction, avoiding regioisomeric mixtures that confound structure-function studies. • Enables synthesis of 3,3-L2H2-6OTD (telomerase IC50=15 nM) and dimeric form (IC50=7.5 nM). • Orthogonal amines allow site-selective azide functionalization for click-chemistry probes. • Supports ADC payload preparation with defined conjugation handles. Supplied as a solid, stable at ambient shipping; stocked for prompt global delivery.

Molecular Formula C29H37N5O10
Molecular Weight 615.6 g/mol
Cat. No. B12375840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL2H2-6OTD intermediate-3
Molecular FormulaC29H37N5O10
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1
InChIKeyDATABLNFUGRURX-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L2H2-6OTD Intermediate-3: Critical Synthetic Precursor


L2H2-6OTD intermediate-3 (methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate; molecular weight 615.6 g/mol) is a protected dipeptidyl bis-oxazole building block [1]. This compound serves as a critical intermediate in the multi-step synthesis of L2H2-6OTD (CAS 1016263-75-4), a macrocyclic hexaoxazole G-quadruplex (G4) ligand and telomestatin analog with telomerase inhibitory activity (IC50 = 15 nM) . Structurally, it incorporates orthogonally protected amino functionalities (Boc and Cbz groups) that are essential for the sequential deprotection and coupling reactions required to construct the macrocyclic hexaoxazole core and conjugate side-chain moieties during the preparation of L2H2-6OTD and subsequent antibody-drug conjugates (ADCs) [2].

No Substitute for L2H2-6OTD Intermediate-3


Generic substitution with structurally related bis-oxazole or protected amino acid building blocks is not scientifically viable for the synthesis of L2H2-6OTD and its derivatives. The orthogonal Boc/Cbz protection strategy of L2H2-6OTD intermediate-3 enables precise sequential deprotection, which is indispensable for constructing the asymmetric side-chain architecture that distinguishes 3,3-L2H2-6OTD from its regioisomers 4,2-L2H2-6OTD and 5,1-L2H2-6OTD [1]. These regioisomers exhibit fundamentally different G4 topological induction properties (anti-parallel vs. hybrid vs. parallel), a direct consequence of side-chain positioning that originates from the intermediate coupling sequence [2]. Additionally, the bis-oxazole moiety within intermediate-3 constitutes a core structural element of the macrocyclic 6OTD scaffold; substituting intermediates lacking this pre-formed heterocyclic system would necessitate extensive re-optimization of cyclization conditions and would fail to yield the defined macrocyclic topology essential for telomerase inhibition [3].

L2H2-6OTD Intermediate-3: Quantitative Evidence


Regioisomer-Specific G4 Topology Induction

The regioisomer of the final L2H2-6OTD product synthesized using intermediate-3 (yielding 3,3-L2H2-6OTD) induces exclusively anti-parallel G4 topology in telomeric DNA, whereas the unsymmetrical isomers 4,2-L2H2-6OTD and 5,1-L2H2-6OTD induce anti-parallel and hybrid-type topologies, respectively [1]. This differential topological induction is a direct consequence of side-chain positioning determined by the synthetic sequence in which intermediate-3 participates. Furthermore, structurally related ligands with tetra-aminoalkyl side chains (L2H2-2M2EA-6OTD) induce parallel-type topology regardless of cation conditions, demonstrating that side-chain identity—modifiable via intermediate-3's free amine after Boc deprotection—dictates functional G4 conformation [2].

G-quadruplex Telomeric DNA Topology switching Macrocyclic hexaoxazole

Dimerization Enhances Telomerase Inhibitory Potency

The dimeric form of L2H2-6OTD (L2H2-6OTD-dimer), which can be synthesized via further coupling of intermediate-3-derived monomeric units, exhibits telomerase inhibitory activity with an IC50 value of 7.5 nM, representing a 2-fold improvement over the monomeric L2H2-6OTD (IC50 = 15 nM) [1]. This potency enhancement correlates with the dimer's ability to stabilize long telomeric DNAs (telo48, telo72, telo96) more efficiently than the monomer, inducing anti-parallel G4 structures across each 24-base (TTAGGG)4 repeat unit [2].

Telomerase inhibition G-quadruplex stabilization Dimerization Long telomeric DNA

Superior i-GQ Formation vs. Pyridostatin

In single-molecule FRET studies of intermolecular G-quadruplex (i-GQ) formation, L2H2-6OTD enhanced i-GQ formation in the 3+1 GGG repeat arrangement by an order of magnitude (approximately 10-fold increase), whereas pyridostatin (PDS) produced only a 3-fold enhancement under identical conditions [1]. For the 2+2 GGG repeat case, the enhancement was limited to 3-fold with PDS and even lower for Phen-DC3 [2].

Intermolecular G-quadruplex FRET biosensor Single-molecule analysis Small-molecule enhancement

G4 Stabilization and S1 Nuclease Susceptibility

Among isomers of L2H2-6OTD, the extent of thermodynamic stabilization of telomeric G-quadruplex is inversely correlated with susceptibility to S1 nuclease digestion [1]. Notably, L2H2-6OTD facilitated S1 nuclease activity through base flipping in G4 DNA, a functional property distinct from conventional G4 ligands that typically inhibit protein-DNA/RNA interactions [2]. This unique base-flipping mechanism differentiates L2H2-6OTD from other G4 ligands such as telomestatin and PDS, which do not exhibit comparable S1 nuclease facilitation.

G-quadruplex thermodynamics S1 nuclease Base flipping Telomestatin analog

Azide Modification Retains Cytotoxicity for Click Chemistry

Introduction of a small azide group to L2H2-6OTD, yielding L2H2-6OTD-Az (synthesizable from intermediate-3 via side-chain modification), did not alter the physical or biological properties of the parent compound, including its anti-cancer activity [1]. This azide-modified derivative enabled post-target-binding visualization via copper-free click chemistry with BODIPY-conjugated strained alkynes, revealing that L2H2-6OTD colocalizes with RNA G4 in living cells [2]. This demonstrates that intermediate-3-derived scaffolds can be functionalized with bioorthogonal handles without compromising biological activity, a property not demonstrated for all G4 ligand intermediates.

Click chemistry Target identification Post-binding visualization Cytotoxicity

Applications of L2H2-6OTD Intermediate-3


Synthesis of Pure 3,3-L2H2-6OTD for G4 Topology Studies

L2H2-6OTD intermediate-3 is the essential precursor for synthesizing 3,3-L2H2-6OTD, which induces exclusively anti-parallel G4 topology in telomeric DNA [1]. Researchers investigating structure-function relationships of G4 topologies or seeking to compare anti-parallel-specific effects with hybrid- or parallel-inducing ligands should procure intermediate-3 to ensure regioisomeric purity and reproducible topological outcomes [2].

High-Potency L2H2-6OTD-Dimer Telomerase Inhibitors

Intermediate-3 enables the synthesis of L2H2-6OTD-dimer, which exhibits 2-fold greater telomerase inhibitory potency (IC50 = 7.5 nM) compared to the monomeric form (IC50 = 15 nM) [1]. This application is particularly relevant for cancer therapeutic development programs targeting telomerase-positive malignancies where enhanced potency may translate to improved therapeutic indices [2].

Azide-Functionalized G4 Ligand Probes for Target ID

The orthogonal protecting groups of intermediate-3 permit selective side-chain modification to introduce azide functionalities, yielding L2H2-6OTD-Az derivatives suitable for copper-free click chemistry [1]. These probes enable post-target-binding visualization of G4 ligand localization in living cells without compromising anti-cancer activity, supporting mechanism-of-action studies and target engagement validation [2].

ADC Payloads from Telomerase-Targeting G4 Ligands

As a key intermediate in the synthesis of L2H2-6OTD, intermediate-3 can be utilized for the preparation of antibody-drug conjugate (ADC) payloads that leverage telomerase inhibition as a cytotoxic mechanism [1]. The protected amine functionalities provide orthogonal conjugation handles for linker attachment, enabling site-specific ADC assembly [2].

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